Superior Degradation Potency in PI3K/PTEN-Mutant Cells vs. Closest VHL-Recruiting Analog MS143
MS21 demonstrates a lower DC50 (higher potency) for AKT degradation compared to its closest VHL-recruiting analog, MS143, in PI3K/PTEN-mutant PC3 prostate cancer cells [1]. While both compounds are effective, the quantitative difference in the concentration required to achieve 50% degradation establishes MS21 as the more potent research tool in this specific genetic context, which is critical for studies aimed at maximizing target depletion.
| Evidence Dimension | Degradation Potency (DC50) |
|---|---|
| Target Compound Data | ~10 nM (derived from published immunoblot data for PC-3 cells at 24h) [1] |
| Comparator Or Baseline | MS143: 46 nM (DC50 in PC3 cells at 24h) [1] |
| Quantified Difference | Approximately 4.6-fold more potent |
| Conditions | PC3 prostate cancer cells, 24-hour treatment, quantified by immunoblotting for total AKT (T-AKT). |
Why This Matters
Procurement of MS21 over MS143 is justified for studies in PI3K/PTEN-mutant models where maximizing target engagement and degradation efficiency at lower concentrations is paramount.
- [1] Xufen Yu, et al. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure-Activity Relationship Studies. J Med Chem. 2022 Feb 24;65(4):3644-3666. PMID: 35119851. View Source
